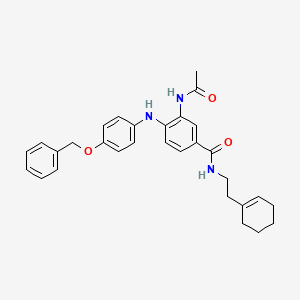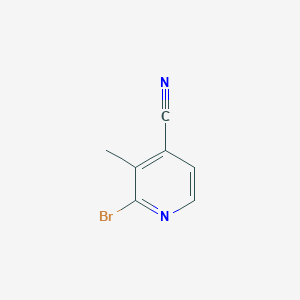
3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide is a novel organic compound with a complex molecular structure. This compound boasts potential applications across multiple scientific domains, including chemistry, biology, medicine, and industry. Its synthesis and properties have garnered attention due to its multifunctional capabilities.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide typically involves a multi-step organic reaction process. Starting materials usually include 4-(benzyloxy)aniline and appropriate benzamide derivatives. The reaction sequence may involve:
Acetylation of 4-(benzyloxy)aniline to introduce the acetamido group.
Coupling reaction to connect the benzamide moiety.
Additional steps to ensure the incorporation of the cyclohex-1-en-1-yl ethyl group.
Reaction conditions often require precise temperature control, use of catalysts, and specific solvents to optimize yield and purity.
Industrial Production Methods: In an industrial setting, the production scale necessitates robust process optimization. This includes:
Employing high-efficiency reactors to control the reaction environment.
Utilizing automated systems for precise reagent addition and temperature control.
Implementing purification techniques such as recrystallization and chromatography to achieve high purity standards.
化学反应分析
Types of Reactions: 3-Acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Employing agents such as lithium aluminum hydride.
Substitution: Possible under specific conditions with halogenating agents or nucleophiles.
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Acetone, ethanol, dichloromethane depending on the reaction specificity.
Catalysts: Palladium on carbon (for hydrogenation), other metal catalysts for coupling reactions.
Major Products: The major products of these reactions depend on the functional groups targeted. Oxidation typically results in the formation of ketones or aldehydes, while reduction can yield alcohols or amines. Substitution reactions can introduce a variety of groups depending on the reagents used.
科学研究应用
Chemistry: This compound is utilized as an intermediate in synthesizing more complex molecules, especially those requiring specific functional groups for targeted reactivity.
Biology: In biological research, it serves as a probe for studying protein-ligand interactions, due to its ability to form stable complexes with biological macromolecules.
Medicine: Potential therapeutic applications include acting as a precursor in drug development, particularly in designing molecules that can modulate biochemical pathways.
Industry: Its stability and reactivity make it a valuable component in materials science, particularly in developing polymers and coatings with specific properties.
作用机制
The mechanism by which 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide exerts its effects is primarily through interactions at the molecular level. This includes:
Binding to specific proteins or receptors, altering their activity.
Modulating biochemical pathways by inhibiting or activating enzymes.
Pathways involved could include signal transduction, metabolic pathways, or structural modifications within cells.
相似化合物的比较
Similar compounds include other benzamide derivatives or analogs with functional groups that share chemical reactivity. These include:
3-Acetamido-4-((4-methoxyphenyl)amino)-benzamide.
N-(2-cyclohexyl-ethyl)-4-((4-methoxyphenyl)amino)benzamide.
What makes 3-acetamido-4-((4-(benzyloxy)phenyl)amino)-N-(2-(cyclohex-1-en-1-yl)ethyl)benzamide unique is its specific combination of functional groups that confer distinct reactivity profiles and binding capabilities, making it suitable for specialized applications across multiple fields.
属性
IUPAC Name |
3-acetamido-N-[2-(cyclohexen-1-yl)ethyl]-4-(4-phenylmethoxyanilino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H33N3O3/c1-22(34)32-29-20-25(30(35)31-19-18-23-8-4-2-5-9-23)12-17-28(29)33-26-13-15-27(16-14-26)36-21-24-10-6-3-7-11-24/h3,6-8,10-17,20,33H,2,4-5,9,18-19,21H2,1H3,(H,31,35)(H,32,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUKRNNHSZSZBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)C(=O)NCCC2=CCCCC2)NC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[4-(4-Formyl-2-nitrophenyl)piperazin-1-yl]-3-nitrobenzaldehyde](/img/structure/B2691916.png)

![N-(4-FLUOROPHENYL)-2-[(5E)-5-[(2E)-2-METHYL-3-PHENYLPROP-2-EN-1-YLIDENE]-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-3-YL]ACETAMIDE](/img/structure/B2691918.png)



![[5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2,5-dihydrotetrazol-1-yl]-(2,6-difluorophenyl)methanone](/img/structure/B2691928.png)
![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,6,7,8,9-hexahydro-2H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-1(5H)-yl]-N-(2-furylmethyl)acetamide](/img/structure/B2691929.png)


![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one](/img/structure/B2691933.png)


![N-[1-(dimethylamino)-3-methylbutan-2-yl]-3-(4-formyl-2-methoxyphenoxy)propanamide](/img/structure/B2691936.png)
